molecular formula C15H19NO5 B2632038 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 899825-45-7

1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2632038
CAS No.: 899825-45-7
M. Wt: 293.319
InChI Key: DVRXXJLNPRWSKN-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under a variety of conditions and its ease of removal, making it a popular choice in peptide synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents may be optimized for cost and environmental considerations.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed by protonation of the carbonyl oxygen, followed by elimination and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the stability of the Boc group under various conditions and its ease of removal. This makes it highly versatile and widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-10-6-5-7-12(20-4)9(10)8-11(16)13(17)18/h5-7,11H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRXXJLNPRWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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